![molecular formula C21H24O2 B162503 Phenol, 4,4'-(1-methylethylidene)bis[2-(2-propenyl)- CAS No. 1745-89-7](/img/structure/B162503.png)
Phenol, 4,4'-(1-methylethylidene)bis[2-(2-propenyl)-
Overview
Description
Phenol, 4,4’-(1-methylethylidene)bis[2-(2-propenyl)-], also known as 2,2’-Diallylbisphenol A (DABA), is a diallyl based epoxy modification agent that blends with the resin to improve the mechanical property of the epoxy material . It is majorly used in novalac based resins, which can be further cured with bismaleimides (BMI) for aerospace, electronics, and wireless communication based applications .
Molecular Structure Analysis
The molecular formula of Phenol, 4,4’-(1-methylethylidene)bis[2-(2-propenyl)-] is C15H16O2 . It contains a total of 48 bonds; 24 non-H bonds, 14 multiple bonds, 6 rotatable bonds, 2 double bonds, 12 aromatic bonds, 2 six-membered rings, and 2 aromatic hydroxyls .Physical And Chemical Properties Analysis
Phenol, 4,4’-(1-methylethylidene)bis[2-(2-propenyl)-] has a molecular weight of 228.2863 . When used as a polymer with carbonic acid, it has a melt index of 8-10 g/10 min (300°C/1.2kg), hardness of 118 (Rockwell R, ASTM D 785), refractive index n20/D 1.586, transition temp Tg 150-160 °C, softening point 157 °C (Vicat, ASTM D 1525), and is soluble in chlorinated solvents . It has a density of 1.2 g/mL at 25 °C (lit.) .Scientific Research Applications
2,2’-Diallylbisphenol A: Scientific Research Applications:
Aerospace Applications
2,2’-Diallylbisphenol A is utilized in novalac based resins which are essential in the aerospace industry. These resins can be further cured with bismaleimides (BMI) to create materials that are lightweight yet strong, capable of withstanding the extreme conditions of aerospace environments .
Electronics and Wireless Communication
In the field of electronics and wireless communication, 2,2’-Diallylbisphenol A serves as an epoxy modification agent . By blending with epoxy resin, it enhances the mechanical properties of materials used in electronic devices and communication equipment, contributing to their durability and performance .
High-Performance Thermosetting Films
A novel application involves synthesizing a benzoxazine compound using 2,2’-Diallylbisphenol A and furfurylamine. This compound is then blended with a commercialized PPO oligomer to form interpenetrating polymer network (IPN) prepolymers. The resulting high-performance thermosetting films are created using a programmed temperature rising method, which allows for simultaneous polymerization of the oxazine ring and diallyl group .
Catalytic Effect in Thermal Curing
2,2’-Diallylbisphenol A has been identified to have a catalytic effect on the thermal curing of cyanate esters . This application is significant in creating high-performance polymers with excellent thermal stability and mechanical properties .
Scale-Up Synthesis
A continuous-flow synthetic platform utilizing a microchannel reactor has been developed for the gram-to-kilogram scale-up synthesis of 2,2’-Diallylbisphenol A via thermal Claisen rearrangement. This method enhances efficiency and safety in the production process .
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
2,2’-Diallylbisphenol A (DABA), also known as Diallyl bisphenol A, is primarily targeted towards epoxy resins . It acts as a modification agent for these resins, specifically novalac-based resins .
Mode of Action
DABA blends with the resin to improve its mechanical properties . This interaction enhances the performance of the resin, making it more suitable for various applications.
Biochemical Pathways
It’s known that daba is used in the curing process of bismaleimides (bmi) resins . This suggests that DABA may play a role in the cross-linking reactions that occur during the curing process.
Result of Action
The primary result of DABA’s action is the enhancement of the mechanical properties of the epoxy material . This includes improving the toughness, heat resistance, and moldability of BMI resins . These improvements make the resins more suitable for use in various industries, including aerospace, electronics, and wireless communication .
Action Environment
The efficacy and stability of DABA are influenced by environmental factors such as temperature and light. For instance, DABA is light-sensitive and air-sensitive , suggesting that it should be stored under inert gas and away from light to maintain its stability and effectiveness .
properties
IUPAC Name |
4-[2-(4-hydroxy-3-prop-2-enylphenyl)propan-2-yl]-2-prop-2-enylphenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24O2/c1-5-7-15-13-17(9-11-19(15)22)21(3,4)18-10-12-20(23)16(14-18)8-6-2/h5-6,9-14,22-23H,1-2,7-8H2,3-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOCGGVRGNIEDSZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC(=C(C=C1)O)CC=C)C2=CC(=C(C=C2)O)CC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1061942 | |
Record name | 4,4'-Isopropylidenebis(2-allylphenol) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1061942 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | Phenol, 4,4'-(1-methylethylidene)bis[2-(2-propen-1-yl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
Phenol, 4,4'-(1-methylethylidene)bis[2-(2-propenyl)- | |
CAS RN |
1745-89-7 | |
Record name | o,o′-Diallylbisphenol A | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1745-89-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phenol, 4,4'-(1-methylethylidene)bis(2-(2-propen-1-yl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001745897 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenol, 4,4'-(1-methylethylidene)bis[2-(2-propen-1-yl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 4,4'-Isopropylidenebis(2-allylphenol) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1061942 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,4'-isopropylidenebis[2-allylphenol] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.565 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,2′-Diallylbisphenol A | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GQ8ZL3YCS3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of DABPA?
A1: DABPA has the molecular formula C21H24O2 and a molecular weight of 308.41 g/mol. []
Q2: Are there any spectroscopic data available for DABPA?
A2: Yes, researchers commonly utilize techniques like Fourier transform infrared spectroscopy (FT-IR) and nuclear magnetic resonance (NMR) spectroscopy to characterize DABPA. These methods provide insights into the functional groups and structural arrangements within the molecule. [, , , ]
Q3: Is DABPA compatible with other polymers?
A3: DABPA exhibits good compatibility with various polymers, including bismaleimides (BMIs), epoxy resins, and polycarbonates. This compatibility makes it a valuable additive for modifying the properties of these polymers. [, , , , ]
Q4: How does DABPA impact the properties of bismaleimide resins?
A4: DABPA acts as a reactive diluent and toughening agent in BMI resins. It participates in the curing process, reducing the crosslinking density and enhancing the impact strength and fracture toughness of the final cured material. [, , , , ]
Q5: What about the thermal stability of DABPA-modified polymers?
A5: Incorporating DABPA into polymers like BMIs and epoxy resins can lead to improved thermal stability. This enhancement is attributed to the formation of robust crosslinked networks during the curing process. [, , , ]
Q6: Are there any applications of DABPA-modified polymers in high-temperature environments?
A6: Yes, due to their enhanced thermal stability, DABPA-modified polymers find applications in demanding environments, such as those encountered in aerospace, electronics, and oil and gas industries. For example, they are used in high-performance composites, adhesives, and coatings. [, , ]
Q7: Does DABPA exhibit any catalytic activity?
A7: Research has shown that DABPA can act as a catalyst in certain polymerization reactions. For instance, it can catalyze the curing of cyanate ester resins, lowering the curing temperature and influencing the final properties of the cured material. []
Q8: How does DABPA impact the curing behavior of cyanate ester resins?
A8: DABPA acts as a catalyst by promoting the trimerization reaction of cyanate ester groups, leading to the formation of a crosslinked polycyanurate network. This catalytic activity results in a lower curing temperature and a faster curing process. []
Q9: Have there been any computational studies conducted on DABPA?
A9: While specific computational studies focusing solely on DABPA are limited in the provided context, researchers utilize computational tools to investigate the properties and behavior of polymers containing DABPA. These studies contribute to the understanding of structure-property relationships and optimize material design for specific applications. []
Q10: How do structural modifications of DABPA affect its properties?
A10: Modifying the DABPA structure, such as introducing different functional groups or altering the alkyl chain length, can significantly impact its reactivity, compatibility with other polymers, and the final properties of the cured materials. Researchers explore these structure-activity relationships to fine-tune the performance of DABPA-containing polymers for specific applications. [, , ]
Q11: Are there any environmental concerns associated with DABPA?
A12: As with many chemical compounds, the potential environmental impact of DABPA and its degradation products requires careful consideration. Research focusing on its ecotoxicological effects and developing strategies for its safe disposal and potential biodegradation is crucial for ensuring its sustainable use. []
Q12: Are there any alternatives to DABPA in its various applications?
A13: Researchers are continually exploring alternative compounds and materials that can offer similar or improved performance compared to DABPA. These alternatives may offer advantages in terms of cost, processability, or environmental impact. []
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